Cas no 1425937-24-1 (Lithium 1-(pyridin-2-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide)

Lithium 1-(pyridin-2-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide structure
1425937-24-1 structure
Product name:Lithium 1-(pyridin-2-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide
CAS No:1425937-24-1
MF:C9H11BLiNO3
Molecular Weight:198.940542459488
MDL:MFCD26404007
CID:2092530
PubChem ID:75530190

Lithium 1-(pyridin-2-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide 化学的及び物理的性質

名前と識別子

    • Lithium 1-(pyridin-2-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide
    • CS-0175038
    • CS3027
    • SB53903
    • AKOS024462566
    • LITHIUM(1+) 1-(PYRIDIN-2-YL)-2,6,7-TRIOXA-1-BORABICYCLO[2.2.2]OCTAN-1-UIDE
    • Lithium1-(pyridin-2-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide
    • MFCD26404007
    • Lithium 2-(2,6,7-trioxa-1-boranuidabicyclo[2.2.2]octan-1-yl)pyridine
    • 1425937-24-1
    • lithium;2-(2,6,7-trioxa-1-boranuidabicyclo[2.2.2]octan-1-yl)pyridine
    • MDL: MFCD26404007
    • インチ: InChI=1S/C9H11BNO3.Li/c1-2-4-11-9(3-1)10-12-5-8(6-13-10)7-14-10;/h1-4,8H,5-7H2;/q-1;+1
    • InChIKey: BAVVECSOBYMGGA-UHFFFAOYSA-N
    • SMILES: C1=CC=NC(=C1)[B-]23OCC(CO2)CO3.[Li+]

計算された属性

  • 精确分子量: 199.0992018g/mol
  • 同位素质量: 199.0992018g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 4
  • 重原子数量: 15
  • 回転可能化学結合数: 1
  • 複雑さ: 210
  • 共价键单元数量: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 40.6Ų

Lithium 1-(pyridin-2-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Chemenu
CM534331-25g
Lithium 1-(pyridin-2-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide
1425937-24-1 95%+
25g
$*** 2023-03-30
Chemenu
CM534331-5g
Lithium 1-(pyridin-2-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide
1425937-24-1 95%+
5g
$*** 2023-03-30
Apollo Scientific
OR302191-5g
Lithium 1-(pyridin-2-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide
1425937-24-1
5g
£210.00 2023-08-31
Matrix Scientific
118065-25g
Lithium 1-(pyridin-2-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide
1425937-24-1
25g
$543.00 2023-09-08

Lithium 1-(pyridin-2-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide 関連文献

Lithium 1-(pyridin-2-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uideに関する追加情報

Comprehensive Overview of Lithium 1-(pyridin-2-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide (CAS No. 1425937-24-1)

The compound Lithium 1-(pyridin-2-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide (CAS No. 1425937-24-1) is a highly specialized organoboron reagent with significant applications in modern synthetic chemistry. Its unique structure, featuring a pyridin-2-yl group and a trioxa-1-borabicyclo[2.2.2]octane framework, makes it a valuable tool for researchers working on cross-coupling reactions, catalysis, and material science. The lithium counterion enhances its solubility and reactivity, enabling precise control in complex synthetic pathways.

In recent years, the demand for boron-based compounds has surged due to their versatility in pharmaceutical intermediates and organic electronics. The Lithium 1-(pyridin-2-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide stands out as a key player in this domain, particularly in the synthesis of heterocyclic compounds. Its stability under ambient conditions and compatibility with various solvents make it a preferred choice for high-throughput screening and drug discovery projects.

One of the most searched questions in the field of organoboron chemistry revolves around the mechanism of action of such reagents. The Lithium 1-(pyridin-2-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide operates through a nucleophilic addition pathway, facilitated by the electron-rich pyridine ring and the borabicyclo core. This mechanism is particularly effective in C-C bond formation, a critical step in the construction of complex molecular architectures.

Another hot topic in the scientific community is the sustainability of chemical processes. The Lithium 1-(pyridin-2-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide aligns well with green chemistry principles, as it often reduces the need for toxic catalysts and minimizes waste generation. Researchers are increasingly exploring its use in flow chemistry setups, where its high efficiency and low environmental impact are highly valued.

The spectroscopic properties of this compound are also of great interest. Advanced techniques such as NMR spectroscopy and mass spectrometry have been employed to characterize its structure and purity. These analyses confirm the presence of the pyridin-2-yl moiety and the trioxa-1-borabicyclo[2.2.2]octane ring, providing insights into its reactivity and stability.

In the context of material science, the Lithium 1-(pyridin-2-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide has shown promise in the development of organic semiconductors and light-emitting diodes (OLEDs). Its ability to form stable complexes with transition metals opens up new avenues for optoelectronic applications. This has led to a surge in research publications and patents, highlighting its potential in next-generation technologies.

For those seeking synthetic protocols involving this compound, it is essential to note its compatibility with Grignard reagents and lithium bases. The Lithium 1-(pyridin-2-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide can be employed in one-pot reactions, significantly reducing reaction times and improving yields. This efficiency is particularly beneficial in industrial-scale synthesis, where time and cost savings are paramount.

In summary, the Lithium 1-(pyridin-2-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide (CAS No. 1425937-24-1) is a multifaceted reagent with broad applicability in organic synthesis, material science, and green chemistry. Its unique structural features and reactivity profile make it a valuable asset for researchers and industries alike. As the scientific community continues to explore its potential, this compound is poised to play a pivotal role in advancing sustainable chemistry and innovative materials.

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